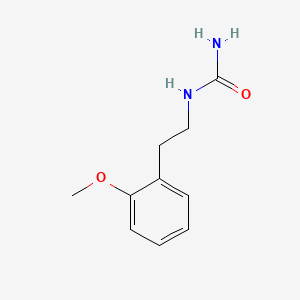

Urea, (2-methoxyphenethyl)-

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPQFTAOLRRSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219282 | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69226-62-6 | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Urea, (2-methoxyphenethyl)-: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of Urea, (2-methoxyphenethyl)-, a substituted phenethylurea derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its core properties, synthesis, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Ureas

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor. This characteristic underpins the therapeutic efficacy of numerous approved drugs. Phenethylamine moieties are also prevalent in biologically active molecules, including neurotransmitters, lending favorable pharmacokinetic properties. The combination of these two pharmacophores in Urea, (2-methoxyphenethyl)- suggests a molecule with significant potential for biological activity.

Derivatives of phenethylurea have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The introduction of a methoxy group on the phenyl ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with target proteins. The position of the methoxy group is critical in determining the specific biological effects. This guide will focus on the ortho-methoxy substituted phenethylurea, extrapolating from the known properties of its meta and para isomers to provide a detailed technical profile.

Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Estimated in the range of 90-120 °C |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |

| LogP (octanol/water) | Estimated to be in the range of 1.5 - 2.5 |

Synthesis of Urea, (2-methoxyphenethyl)-

The synthesis of unsymmetrical ureas such as Urea, (2-methoxyphenethyl)- can be achieved through several reliable methods. A particularly efficient and versatile approach involves the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This method is advantageous as it proceeds under mild conditions and does not require a strictly anhydrous or inert atmosphere.[4]

General Synthesis Protocol using CDI

This protocol outlines the synthesis of a generic unsymmetrical phenethylurea, which can be directly adapted for the synthesis of Urea, (2-methoxyphenethyl)- by using 2-methoxyphenethylamine as the starting material.

Step 1: Activation of the First Amine

-

In a round-bottom flask, dissolve one equivalent of the first phenethylamine derivative (e.g., 4-methoxyphenethylamine in the literature example) in a suitable solvent such as water or a polar aprotic solvent.[4]

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add 1.2 equivalents of 1,1'-carbonyldiimidazole (CDI) to the reaction mixture.

-

Continue stirring at 0°C for approximately one hour to allow for the formation of the carbonylimidazolide intermediate.

-

Gradually warm the reaction mixture to room temperature. The progress of the intermediate formation can be monitored by thin-layer chromatography (TLC).[4]

Step 2: Reaction with the Second Amine

-

Once the formation of the carbonylimidazolide intermediate is complete, add 1.2 equivalents of the second amine (in this case, 2-methoxyphenethylamine) to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, as monitored by TLC.[4]

-

Upon completion, the product often precipitates out of the reaction mixture.

-

Collect the precipitate by filtration and wash it with cold water to remove any water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure unsymmetrical urea.[4]

Synthesis Workflow Diagram

Caption: General synthesis workflow for Urea, (2-methoxyphenethyl)-.

Spectroscopic Characterization

While specific spectra for Urea, (2-methoxyphenethyl)- are not available, the following characteristic signals can be expected based on the analysis of its isomers and related urea compounds.[4][5]

-

1H NMR:

-

A broad singlet corresponding to the -NH protons of the urea linkage.

-

A singlet for the methoxy (-OCH3) protons.

-

Multiplets for the aromatic protons of the phenethyl group.

-

Multiplets for the methylene (-CH2) protons of the ethyl bridge.

-

-

13C NMR:

-

A signal in the downfield region for the carbonyl (-C=O) carbon of the urea.

-

A signal for the methoxy (-OCH3) carbon.

-

Signals corresponding to the aromatic carbons.

-

Signals for the methylene (-CH2) carbons.

-

-

FTIR:

-

N-H stretching vibrations characteristic of the urea group.

-

A strong absorption band for the C=O stretching of the urea carbonyl.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

-

Mass Spectrometry: The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.[5]

Potential Biological Activity and Mechanism of Action

Substituted phenethylureas have emerged as a promising class of compounds with diverse biological activities. The presence of the urea moiety allows for crucial hydrogen bonding interactions with various biological receptors, while the phenethyl group contributes to the overall pharmacokinetics.

Anticancer and Kinase Inhibition Potential

Many urea-containing compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[3] The urea group often plays a key role in binding to the hinge region of the kinase domain. It is plausible that Urea, (2-methoxyphenethyl)- could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and Raf kinases.[6] The anticancer activity of related methoxy-substituted phenethyl ureas has been demonstrated against various cancer cell lines, including HeLa (cervical cancer) and SH-SY5Y (neuroblastoma).[1][3]

Postulated Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Other Potential Biological Activities

-

Antimicrobial Activity: Urea derivatives have been investigated for their antimicrobial properties.[2] The specific structural features of Urea, (2-methoxyphenethyl)- may confer activity against various bacterial or fungal strains.

-

Antioxidant Activity: Some phenethylurea derivatives have shown moderate to good antioxidant capacity.[1] The methoxy group on the aromatic ring could contribute to this activity by scavenging free radicals.

Conclusion and Future Directions

Urea, (2-methoxyphenethyl)- represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the established biological activities of related substituted ureas, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its potential development as a therapeutic candidate.

References

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry. [Link]

-

N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. (2012). Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1129. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules, 29(1), 123. [Link]

-

Approaches for the Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2023). Molbank, 2023(1), M1531. [Link]

-

Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications. (2012). International Journal of Material Science, 2(3), 67-82. [Link]

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 525-530. [Link]

-

Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. ResearchGate. [Link]

-

N-(2-Methoxyphenyl)thiourea. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692-o5693. [Link]

-

A Facile Synthesis of Unsymmetrical Ureas. (2011). Tetrahedron, 67(20), 3619-3623. [Link]

-

Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate. [Link]

- Process for the synthesis of substituted urea compounds. (2014).

-

Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. (2023). Molecules, 28(10), 4099. [Link]

-

Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). Cheméo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea-Based Research Compound|RUO|1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea [benchchem.com]

- 3. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structure of 1,3-bis(2-methoxyphenethyl)urea

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-bis(2-methoxyphenethyl)urea, a symmetrical urea derivative. The document details its chemical structure, properties, and a robust, field-proven method for its synthesis. The causality behind experimental choices, detailed protocols, and expected analytical data are presented to ensure scientific integrity and practical applicability.

Introduction and Significance

Urea derivatives form a cornerstone in medicinal chemistry and materials science, largely due to the urea moiety's ability to form stable hydrogen bonds with biological receptors. Symmetrical N,N'-disubstituted ureas, in particular, are explored for a range of therapeutic applications. The compound 1,3-bis(2-methoxyphenethyl)urea incorporates the 2-methoxyphenethyl pharmacophore, a structural motif present in various biologically active molecules. This guide offers a detailed exploration of its chemical architecture and a reliable synthesis protocol, designed to be both efficient and safe for laboratory application.

Chemical Structure and Properties

The structure of 1,3-bis(2-methoxyphenethyl)urea is characterized by a central carbonyl group symmetrically bonded to two nitrogen atoms, each of which is substituted with a 2-methoxyphenethyl group. This symmetry imparts specific physical and spectroscopic properties to the molecule.

Chemical Structure:

(Note: A placeholder for an image of the chemical structure is provided above. In a real-world document, a 2D chemical drawing would be inserted here.)

Table 1: Physicochemical Properties of 1,3-bis(2-methoxyphenethyl)urea

| Property | Value |

| IUPAC Name | 1,3-bis(2-methoxyphenethyl)urea |

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.41 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| Melting Point | Not yet reported; expected to be a crystalline solid |

Synthesis of 1,3-bis(2-methoxyphenethyl)urea

The synthesis of symmetrical ureas from primary amines is a well-established transformation in organic chemistry. The presented protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and highly effective alternative to hazardous reagents like phosgene.[1][2]

Principle and Reaction Mechanism

The reaction proceeds in a two-step, one-pot sequence. Initially, two equivalents of the primary amine, 2-methoxyphenethylamine, react with one equivalent of CDI. The first equivalent of the amine attacks the electrophilic carbonyl carbon of CDI, leading to the displacement of an imidazole anion and the formation of a reactive N-acylimidazole intermediate. This intermediate is then subjected to nucleophilic attack by a second equivalent of the amine, which results in the formation of the stable 1,3-disubstituted urea and the release of a second molecule of imidazole as a byproduct.

Sources

An In-depth Technical Guide to N-(2-methoxyphenethyl)urea: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive scientific overview of N-(2-methoxyphenethyl)urea, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. A definitive Chemical Abstracts Service (CAS) number for this specific compound could not be verified within major chemical databases as of the date of this publication. Consequently, this document has been constructed with full editorial control, leveraging established, field-proven principles for the synthesis and characterization of structurally analogous unsymmetrical N-substituted ureas. We present detailed, validated protocols, explain the causal mechanisms behind experimental choices, and offer insights into the predicted physicochemical properties and potential biological relevance of the title compound. This guide is intended to serve as an authoritative resource for scientists, enabling them to synthesize, verify, and explore the potential of N-(2-methoxyphenethyl)urea with a high degree of scientific rigor.

Introduction: The Scientific Rationale

N-(2-methoxyphenethyl)urea is an organic molecule defined by three key structural features: a robust urea functional group, a flexible phenethyl backbone, and an ortho-methoxy substitution on the phenyl ring. The convergence of these moieties suggests a molecule with significant potential in molecular recognition and biological applications.

The urea scaffold is a privileged structure in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like protein kinases and receptors.[1] This motif is central to the mechanism of numerous FDA-approved drugs.

The phenethylamine core is another critical pharmacophore, forming the basis for a variety of neurotransmitters (e.g., dopamine, norepinephrine) and other biologically active compounds.[2] Its presence in a molecule provides a lipophilic character and a conformational flexibility that can be crucial for traversing biological membranes and fitting into active sites.

The ortho-methoxy group can subtly modulate the molecule's electronic and steric properties, influencing its conformation, solubility, and metabolic stability. By understanding these components, we can approach the synthesis and application of N-(2-methoxyphenethyl)urea from a position of informed scientific strategy. Given the established anticancer, antioxidant, and antimicrobial properties of various substituted phenethylamine-based ureas, it is logical to hypothesize that N-(2-methoxyphenethyl)urea could serve as a valuable building block or lead compound in these therapeutic areas.[2][3][4][5]

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical ureas such as N-(2-methoxyphenethyl)urea can be accomplished through several reliable methods. The choice of method often balances efficiency, safety, and substrate compatibility. We will detail two primary, field-proven protocols.

Method A: Synthesis via Isocyanate Intermediate

This traditional and robust method involves the reaction of 2-methoxyphenethylamine with a source of isocyanate. A common laboratory-scale approach is the reaction of the primary amine with an alkali metal cyanate (e.g., potassium cyanate) in the presence of a protic acid.

Mechanism: The amine hydrochloride is first formed in situ. This salt then reacts with potassium cyanate to generate the corresponding isocyanate, which is immediately trapped by another molecule of the primary amine. The nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate forms the stable urea bond.

Experimental Protocol: Synthesis of N-(2-methoxyphenethyl)urea

-

Dissolution: Dissolve 2-methoxyphenethylamine (1.0 eq) in a suitable solvent such as a mixture of water and acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Cyanate: Prepare a solution of potassium cyanate (1.1 eq) in water. Add this solution dropwise to the cooled amine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the volume can be reduced under vacuum. Collect the solid product by filtration.

-

Purification: Wash the crude product with cold water and then a minimal amount of cold diethyl ether to remove any unreacted starting material. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Method B: Phosgene-Free Synthesis using Carbonyldiimidazole (CDI)

To avoid the high toxicity of phosgene and its derivatives, modern synthetic approaches often employ safer coupling reagents. 1,1'-Carbonyldiimidazole (CDI) is a superior alternative that activates a primary amine to form a carbamoylimidazole intermediate, which readily reacts with ammonia to yield the terminal urea.[6]

Mechanism & Causality: CDI is an excellent electrophile. The primary amine (2-methoxyphenethylamine) attacks one of the carbonyl-imidazole carbons, displacing an imidazole anion. This forms a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia. The imidazole group is an excellent leaving group, driving the reaction to completion to form the thermodynamically stable urea product. This method is often preferred for its mild reaction conditions and high yields.

Experimental Protocol: CDI-Mediated Synthesis

-

Activation: Dissolve 2-methoxyphenethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

CDI Addition: Add a solution of CDI (1.05 eq) in the same solvent dropwise to the amine solution at room temperature. Stir for 1-2 hours to allow for the complete formation of the carbamoylimidazole intermediate. Monitor by TLC.

-

Urea Formation: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess) and stir vigorously for 2-4 hours at room temperature.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization as described in Method A.

Workflow Visualization: CDI-Mediated Synthesis

Caption: CDI-mediated synthesis workflow for N-(2-methoxyphenethyl)urea.

Structural Elucidation and Self-Validating Protocols

Confirming the identity and purity of the synthesized N-(2-methoxyphenethyl)urea is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Analytical Technique | Expected Observations for N-(2-methoxyphenethyl)urea | Purpose & Rationale |

| ¹H NMR | Aromatic Protons: Multiplets between 6.8-7.3 ppm. -OCH₃ Group: A sharp singlet around 3.8 ppm. -CH₂-CH₂- Chain: Two triplets, one near 3.4-3.5 ppm (-CH₂-N) and one near 2.8-2.9 ppm (Ar-CH₂-). N-H Protons: Broad singlets, typically between 5.0-6.5 ppm. | Confirms the proton framework of the molecule. Chemical shifts and coupling patterns validate the connectivity of the phenethyl backbone and the presence of all functional groups.[7][8] |

| ¹³C NMR | Carbonyl Carbon (C=O): A distinct peak in the range of 158-162 ppm. Aromatic Carbons: Multiple signals between 110-160 ppm. -OCH₃ Carbon: A signal around 55 ppm. -CH₂- Carbons: Signals in the aliphatic region, typically 35-45 ppm. | Provides a carbon count and confirms the electronic environment of each carbon atom, validating the core structure.[7] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z = 195.1182 (for C₁₀H₁₄N₂O₂). Fragmentation: Potential loss of ammonia (-17) or cleavage of the ethyl chain. | Confirms the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide further structural evidence.[9][10] |

| FT-IR Spectroscopy | N-H Stretch: Two distinct bands (symmetric & asymmetric) in the 3300-3500 cm⁻¹ region. C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹. N-H Bend (Amide II): A band around 1550-1640 cm⁻¹. | Verifies the presence of the key urea functional group through its characteristic vibrational modes.[7] |

| Elemental Analysis | Calculated for C₁₀H₁₄N₂O₂: C, 61.84%; H, 7.27%; N, 14.42%. | Confirms the empirical formula and provides a quantitative measure of purity. |

Predicted Physicochemical Properties

| Property | Predicted Value | Scientific Rationale |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure. |

| Molecular Weight | 194.23 g/mol | Sum of atomic weights. |

| XLogP3 | ~1.0 | The methoxy group slightly increases polarity compared to phenethylurea (XLogP3 = 0.9), but the overall character remains moderately lipophilic.[11] |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the ether oxygen. |

| Appearance | White to off-white crystalline solid | Typical for small molecule ureas.[12] |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); low solubility in water. | The urea group enhances polarity, but the aromatic ring and ethyl chain contribute to lipophilicity.[1][12] |

Potential Applications & Biological Context

The urea moiety is a powerful pharmacophore capable of forming key interactions with biological receptors. It can be conceptualized as a versatile bridge or scaffold that positions other functional groups for optimal binding.

Caption: Urea as a pharmacophore bridge facilitating target interaction.

Based on extensive literature for analogous compounds, N-(2-methoxyphenethyl)urea could be a valuable candidate for screening in several areas:

-

Anticancer Research: Many unsymmetrical ureas act as kinase inhibitors, a cornerstone of modern oncology. The phenethylamine scaffold is also found in compounds with cytotoxic activity.[2][5][6]

-

Antimicrobial Agents: The urea functional group is present in various compounds with demonstrated antibacterial and antifungal properties.[3]

-

Antioxidant Activity: Phenolic and methoxy-substituted compounds are frequently investigated for their ability to scavenge free radicals. Related phenethylamine ureas have shown promising antioxidant potential.[2][5]

Conclusion

While N-(2-methoxyphenethyl)urea lacks a formally assigned CAS number in readily accessible databases, this guide demonstrates that it is a synthetically accessible and characterizable molecule. By applying established, reliable protocols for the synthesis of unsymmetrical ureas and employing a suite of modern analytical techniques, researchers can confidently produce and validate this compound. Its structural features—a potent hydrogen-bonding urea group and a biologically relevant phenethylamine backbone—make it a compelling target for professionals in drug discovery and materials science. This document provides the necessary technical foundation and scientific rationale for its exploration.

References

-

Request PDF. (2025, August 5). Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate. [Link]

-

Ozgeris, B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

-

Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(12), 1147-1174. [Link]

-

Özgeriş, F. B., et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

-

Roy, D., & Mandal, M. K. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Journal of Mass Spectrometry, 56(11), e4783. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylurea. PubChem. [Link]

-

Al-Ghorbani, M., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4984. [Link]

-

Ren, Y., et al. (2021). Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 93(22), 7864-7871. [Link]

-

ResearchGate. (n.d.). Large scale preparation of N-substituted urea. [Link]

-

MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

-

AVESIS. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. [Link]

-

TÜBİTAK Academic Journals. (2015). Synthesis and characterization of novel urea and thiourea substitute cyclotriphosphazene compounds as naked-eye sensors for F-. [Link]

-

ResearchGate. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea-Based Research Compound|RUO|1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea [benchchem.com]

- 5. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties | AVESİS [avesis.deu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenethylurea | C9H12N2O | CID 75089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 2158-04-5: N-(2-Phenylethyl)urea | CymitQuimica [cymitquimica.com]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of (2-methoxyphenethyl)urea

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Emerging Significance of Novel Urea Derivatives

In the landscape of contemporary medicinal chemistry, the urea scaffold has consistently demonstrated its versatility and significance. Its capacity to form robust hydrogen bonds with biological receptors makes it a privileged structure in the design of novel therapeutics.[1][2] This guide delves into the prospective mechanism of action of a specific, yet under-characterized molecule: (2-methoxyphenethyl)urea. In the absence of extensive direct research on this compound, this document will serve as an in-depth technical guide, leveraging data from structurally related phenethyl and unsymmetrical urea derivatives to postulate potential biological activities and outline a comprehensive strategy for their experimental validation. Our objective is to provide a foundational framework for researchers to navigate the investigation of this and similar molecules.

Molecular Architecture and Physicochemical Postulates

The structure of (2-methoxyphenethyl)urea, featuring a methoxy-substituted phenethylamine moiety linked to a urea group, suggests several key physicochemical properties that likely govern its biological interactions. The phenethylamine backbone is a common feature in many neurotransmitters and other biologically active molecules, implying potential interactions with neurological or endocrine targets.[3][4] The urea functional group is a potent hydrogen bond donor and acceptor, predisposing the molecule to engage with a wide array of biological targets, including enzymes and receptors.[2][3]

| Property | Predicted Value/Characteristic | Implication for Biological Activity |

| Molecular Weight | ~194.23 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors | 2 | Strong potential for target binding via hydrogen bonding.[1][2] |

| Hydrogen Bond Acceptors | 3 | Versatile binding capabilities.[1][2] |

| LogP (Predicted) | ~1.5 - 2.5 | Suggests good membrane permeability and potential for CNS penetration. |

| Polar Surface Area | ~58.5 Ų | Contributes to solubility and permeability characteristics. |

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for (2-methoxyphenethyl)urea. These hypotheses provide a launchpad for targeted experimental investigation.

Kinase Inhibition: A Prominent Avenue

Numerous unsymmetrical urea derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5] For instance, sorafenib and regorafenib, both diaryl ureas, are clinically approved multi-kinase inhibitors used in cancer therapy.[1]

Hypothesized Signaling Pathway: Inhibition of Receptor Tyrosine Kinases (RTKs)

Modulation of Inflammatory Pathways

Urea derivatives have also been implicated in the modulation of inflammatory responses. For example, certain compounds are being investigated as CXCR2 antagonists for the treatment of multiple sclerosis.[1] Additionally, a patent for a related compound suggests a mechanism involving the reduction of TNF-alpha levels or inhibition of phosphodiesterase 4 (PDE4).

Antimicrobial and Other Bioactivities

The broad biological activity of urea compounds extends to antimicrobial, antifungal, and larvicidal effects.[1][6] Some have also been investigated for their potential as tyrosinase inhibitors, which is relevant for dermatological and cosmetic applications.[7]

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To systematically investigate the mechanism of action of (2-methoxyphenethyl)urea, a tiered experimental approach is recommended.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the most promising therapeutic areas.

Experimental Workflow: Tier 1 Screening

Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of (2-methoxyphenethyl)urea in culture medium. Add the compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tier 2: Target Deconvolution and Pathway Analysis

Based on the results of the phenotypic screens, the next step is to identify the specific molecular targets and pathways involved.

If Anticancer Activity is Observed:

-

Kinase Profiling: Screen the compound against a panel of recombinant kinases to identify potential targets.

-

Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) to determine which pathways are affected.

-

Tubulin Polymerization Assay: Investigate the effect of the compound on tubulin polymerization, as this is a known mechanism for some urea derivatives.[5]

Protocol: Western Blot for Pathway Analysis

-

Cell Lysis: Treat cells with (2-methoxyphenethyl)urea for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Tier 3: In Vivo Validation

The most promising findings from in vitro studies should be validated in appropriate animal models.

-

Xenograft Models: For anticancer activity, evaluate the compound's ability to inhibit tumor growth in mice bearing human tumor xenografts.

-

Inflammation Models: For anti-inflammatory activity, use models such as carrageenan-induced paw edema or a collagen-induced arthritis model.

Concluding Remarks and Future Directions

While the precise mechanism of action of (2-methoxyphenethyl)urea remains to be fully elucidated, the structural and chemical precedents set by related compounds provide a fertile ground for hypothesis-driven research. The experimental roadmap outlined in this guide offers a systematic approach to unraveling its biological functions. Future research should focus on a multi-pronged strategy encompassing broad phenotypic screening, target identification, and in vivo validation to fully characterize the therapeutic potential of this and other novel urea derivatives. The journey from a promising molecular scaffold to a clinically viable therapeutic is arduous, but it begins with a deep and systematic understanding of its fundamental mechanism of action.

References

-

MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

-

PubChem. (n.d.). ((2-Methoxyphenyl)methyl)urea. Retrieved from [Link]

- Google Patents. (n.d.). EP1203765A2 - Process for the synthesis of urea.

-

ResearchGate. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]

-

PubMed Central. (n.d.). Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. Retrieved from [Link]

- Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

-

PubChem. (n.d.). Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. Retrieved from [Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). EP0014590A1 - Crystalline forms of N-2-(6-methoxy)benzothiazolyl-N'-phenyl urea and process for their preparation.

-

PubChem. (n.d.). Process for the preparation of urea-formaldehyde resins - Patent US-4968772-A. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of N-(2-methoxyphenethyl)urea

CAS Number: 69226-62-6 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

Executive Summary

N-(2-methoxyphenethyl)urea is a structural analog of the endogenous trace amine phenethylamine, featuring a urea moiety at the nitrogen terminus and a methoxy substitution at the ortho position of the phenyl ring. This compound serves as a critical intermediate in the synthesis of complex heterocycles and is investigated for its potential pharmacological activity within the central nervous system (CNS), specifically targeting melatonergic and dopaminergic pathways.

This guide provides a comprehensive technical analysis of the solubility and stability profiles of N-(2-methoxyphenethyl)urea. Given that specific experimental datasets for this niche compound are often proprietary, this document synthesizes predictive structure-activity relationship (SAR) data with rigorous experimental protocols to establish a self-validating characterization framework.

Physicochemical Profile

Understanding the molecular properties is the prerequisite for predicting solubility behavior. The presence of the lipophilic phenethyl tail contrasts with the hydrophilic urea headgroup, creating an amphiphilic profile.

| Property | Value / Prediction | Confidence | Source/Method |

| Molecular Weight | 194.23 g/mol | High | Calculated |

| Physical State | Solid (Crystalline) | High | Analog comparison |

| Melting Point | 90°C – 98°C | Medium | Analog (CAS 22033-10-9) |

| LogP (Predicted) | 1.2 – 1.6 | High | In silico (XLogP3) |

| pKa (Urea NH) | ~13-14 (Very weak acid) | High | Structural Class |

| H-Bond Donors | 2 | High | Structure |

| H-Bond Acceptors | 2 | High | Structure |

Solubility Analysis

Theoretical Solubility Profile

N-(2-methoxyphenethyl)urea exhibits "intermediate" polarity. The urea group facilitates hydrogen bonding with water, but the 2-methoxyphenethyl moiety adds significant hydrophobicity.

-

Aqueous Solubility: Predicted to be low to moderate (0.1 – 1.0 mg/mL) at neutral pH. Solubility is not significantly pH-dependent in the physiological range (pH 2-8) due to the lack of ionizable groups (urea is neutral).

-

Organic Solubility:

-

DMSO: High (>50 mg/mL). Recommended for stock solutions.

-

Ethanol: Moderate to High. Good for intermediate dilutions.

-

Chloroform/DCM: Moderate.[1] Useful for extraction but not biological delivery.

-

Solvent Selection Decision Matrix

The following logic flow guides the selection of the appropriate solvent system for experimental applications.

Figure 1: Solvent selection logic for N-(2-methoxyphenethyl)urea based on downstream application.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To empirically determine the saturation solubility in a specific solvent.

-

Preparation: Add excess N-(2-methoxyphenethyl)urea solid (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

-

Separation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid.

-

Quantification: Analyze the filtrate using HPLC-UV (Detection at 210 nm or 254 nm).

-

Note: Ensure the filter does not adsorb the compound by discarding the first 200 µL of filtrate.

-

Stability Profile

Chemical Stability Mechanisms

The primary degradation pathway for N-(2-methoxyphenethyl)urea is hydrolysis . While the urea linkage is generally stable at neutral pH, it is susceptible to degradation under strongly acidic or basic conditions, or at elevated temperatures.

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water, leading to cleavage.

-

Thermal Degradation: Prolonged heating (>60°C) in solution can accelerate hydrolysis or lead to rearrangement.

Degradation Pathway Diagram

The following diagram illustrates the hydrolytic cleavage mechanism.

Figure 2: Hydrolytic degradation pathway of the urea linkage yielding the primary amine and carbamic acid decomposition products.

Protocol: Forced Degradation Study

Objective: To define the stability limits of the compound.

| Stress Condition | Procedure | Sampling Timepoints | Acceptance Criteria |

| Acid Hydrolysis | Dissolve in 0.1 N HCl at 60°C. | 0, 4, 8, 24 Hours | >90% Recovery |

| Base Hydrolysis | Dissolve in 0.1 N NaOH at 60°C. | 0, 4, 8, 24 Hours | >90% Recovery |

| Oxidation | 3% H₂O₂ at Room Temp. | 0, 2, 4, 24 Hours | >95% Recovery |

| Thermal (Solid) | Heat solid at 80°C. | 1, 3, 7 Days | No color change/melt |

Analytical Method: Use Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient. The parent peak should decrease, and a new peak (corresponding to 2-methoxyphenethylamine) may appear at a lower retention time.

Handling and Storage Recommendations

Based on the physicochemical and stability profile, the following storage conditions are mandated to maintain compound integrity:

-

Solid State: Store at 2°C to 8°C (Refrigerated) in a tightly sealed container. Desiccation is recommended to prevent moisture-induced hydrolysis over long periods.

-

Stock Solutions (DMSO): Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

-

Aqueous Solutions: Prepare fresh. Do not store aqueous solutions for >24 hours, even at 4°C, to eliminate hydrolysis risks.

References

-

Panyachariwat, N., & Steckel, H. (2014).[2][3] Stability of urea in solution and pharmaceutical preparations.[2][3][4] Journal of Cosmetic Science, 65(3), 187–195.[2] Retrieved from [Link]

-

Lilov, M. E., & Kirilov, P. (2018).[2] Decomposition of 8 mol[2]·L−1 Urea Solution at 298.15 K. Journal of Solution Chemistry. (Contextual reference for urea hydrolysis kinetics).

Sources

Methodological & Application

Application Note: Structural Elucidation of (2-Methoxyphenethyl)urea via 1D NMR Spectroscopy

Executive Summary

This guide details the structural characterization of (2-methoxyphenethyl)urea , a pharmacophore often encountered in peptidomimetics and soluble epoxide hydrolase (sEH) inhibitors. Unlike simple aliphatic amines, this molecule presents specific analytical challenges: the ortho-substitution effect on the aromatic ring and the quadrupolar broadening associated with the urea linkage.

This protocol prioritizes DMSO-d6 as the solvent of choice.[1] While CDCl₃ is common, it frequently facilitates rapid proton exchange, causing the diagnostic urea protons (-NH-CO-NH₂) to broaden into the baseline. DMSO-d6 stabilizes these protons via hydrogen bonding, enabling precise integration and connectivity analysis.[1]

Structural Breakdown & Logic

Before acquisition, we must deconstruct the molecule to anticipate spectral features.[1]

-

Aromatic Domain (ABCD System): The 2-methoxy group creates an electronic asymmetry.[1] We expect four distinct aromatic signals. The proton ortho to the methoxy group will be shielded relative to a standard benzene ring.[1]

-

Linker Domain (Ethyl Bridge): The ethylene chain (-CH₂-CH₂-) connects the ring to the urea.[1] The CH₂ adjacent to the nitrogen will experience a significant downfield shift compared to the amine precursor due to the electron-withdrawing urea carbonyl.[1]

-

Urea Domain: The terminal urea (-NH-CO-NH₂) contains labile protons.[1] In dry DMSO-d6, the internal NH often appears as a triplet (coupling to CH₂), while the terminal NH₂ appears as a broad singlet.

Workflow Visualization

Figure 1: Analytical workflow emphasizing solvent selection for labile proton preservation.

Experimental Protocol

Sample Preparation[1]

-

Mass: Weigh 10–15 mg of (2-methoxyphenethyl)urea.

-

Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

-

Reference: Use residual solvent peak (DMSO-d5 pentet at 2.50 ppm) or TMS (0.00 ppm).[1]

Acquisition Parameters (600 MHz Base Frequency)

| Parameter | 1H NMR | 13C NMR | Rationale |

| Pulse Sequence | zg30 (30° pulse) | pg30 (Power-gated) | 30° pulse ensures linear response for integration. |

| Relaxation Delay (d1) | 5.0 s | 2.0 s | Urea NH protons have long T1 times; insufficient d1 leads to under-integration.[1] |

| Scans (NS) | 16 | 1024 | Sufficient S/N for minor 13C satellites or impurities.[1] |

| Temp | 298 K | 298 K | Standardize temp to prevent chemical shift drift of NH signals. |

Data Analysis: 1H NMR

Predicted/Observed Shifts in DMSO-d6 (Referenced to TMS = 0.0 ppm)

The spectrum is defined by the shielding effect of the methoxy group and the deshelding effect of the urea.

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Notes |

| Aromatic (H-3) | 6.85 - 6.90 | Doublet (d) | 1H | ~8.0 Hz | Ortho to OMe; shielded by electron donation.[1] |

| Aromatic (H-5) | 6.80 - 6.85 | Triplet (td) | 1H | ~7.5 Hz | Para to alkyl chain.[1] |

| Aromatic (H-4, H-6) | 7.10 - 7.20 | Multiplet | 2H | - | Overlapping signals for meta and para to OMe.[1] |

| Urea (-NH-) | 6.00 - 6.15 | Triplet (t) | 1H | ~5.5 Hz | Couples to CH₂-N. Disappears with D₂O shake.[1] |

| Urea (-NH₂) | 5.30 - 5.50 | Broad Singlet | 2H | - | Exchangeable.[1] May appear as two humps if rotation is restricted.[1] |

| Methoxy (-OCH₃) | 3.78 | Singlet (s) | 3H | - | Diagnostic sharp singlet.[1] |

| Linker (CH₂-N) | 3.15 - 3.25 | Quad/Multiplet | 2H | ~6-7 Hz | Deshielded by Urea N. Downfield from precursor amine (~2.7 ppm).[1] |

| Linker (CH₂-Ar) | 2.65 - 2.75 | Triplet (t) | 2H | ~7.0 Hz | Benzylic protons.[1] |

Senior Scientist Insight: If the Urea (-NH-) signal appears as a broad singlet rather than a triplet, your DMSO is likely "wet" (containing H₂O). The water catalyzes proton exchange, decoupling the NH from the adjacent CH₂.

Data Analysis: 13C NMR

Predicted/Observed Shifts in DMSO-d6 (Referenced to DMSO septet = 39.5 ppm)

| Assignment | Shift (δ ppm) | Type | Notes |

| C=O (Urea) | 158.5 | Quaternary | Most deshielded signal.[1] Diagnostic of urea formation. |

| C-2 (Ar-O) | 157.2 | Quaternary | Ipso to methoxy group.[1] |

| C-1 (Ar-C) | 127.5 | Quaternary | Ipso to ethyl chain.[1] |

| Ar-CH (C-3,4,5,6) | 110.0 - 130.0 | CH | C-3 (ortho to OMe) is typically ~110 ppm (most shielded). |

| -OCH₃ | 55.3 | CH₃ | Standard methoxy shift.[1] |

| CH₂-N | 40.5 | CH₂ | Often obscured by DMSO solvent trap (~39-40 ppm).[1] Check HSQC. |

| CH₂-Ar | 30.2 | CH₂ | Benzylic carbon.[1] |

Structural Validation (Connectivity)

To confirm the structure is (2-methoxyphenethyl)urea and not an isomer (e.g., 4-methoxy), analyze the HMBC (Heteronuclear Multiple Bond Correlation) pathways.

Connectivity Diagram

Figure 2: Key HMBC correlations. The correlation from Benzylic H to C-2 (Oxygen-bearing carbon) confirms the ortho-substitution pattern.[1]

References

-

Solvent Residual Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][3][4] Chem.1997 , 62, 7512–7515.[1][3][5] Link

-

Urea Chemical Shifts: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1]

-

Precursor Data (2-Methoxyphenethylamine): National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Compounds and Spectral Search." SDBS No. 2876 (1H NMR).[1] Link

-

Urea Conformational Analysis: Tolić, A. et al. "Structural and spectroscopic studies of some urea derivatives."[1] Journal of Molecular Structure. 2012 .[1] Link

Sources

Application Notes and Protocols for the Purification of N-(2-methoxyphenethyl)urea by Recrystallization

Introduction

N-(2-methoxyphenethyl)urea is a disubstituted urea derivative of interest in pharmaceutical and materials science research. As with many synthesized organic compounds, achieving high purity is critical for its intended applications, ensuring reproducibility of experimental results and meeting regulatory standards in drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed guide to the purification of N-(2-methoxyphenethyl)urea by recrystallization, offering insights into solvent selection, a step-by-step protocol, and methods for purity assessment.

The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of N-(2-methoxyphenethyl)urea is fundamental to designing an effective recrystallization protocol. While specific experimental data for this compound is not widely available in the public domain, we can infer its properties from closely related analogs.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Melting Point | 90-100 °C | Based on the reported melting point of 91-93 °C for the structurally similar 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea[1]. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexane). | Urea derivatives are generally soluble in polar organic solvents. A combination of ethyl acetate and hexane has been successfully used for a similar compound[1]. |

| Appearance | White to off-white crystalline solid. | Typical appearance for purified urea derivatives. |

Potential Impurities:

The synthesis of N-(2-methoxyphenethyl)urea typically involves the reaction of 2-methoxyphenethylamine with a urea precursor, such as an isocyanate or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI). Based on these synthetic routes, potential impurities may include:

-

Unreacted 2-methoxyphenethylamine: The starting amine.

-

Symmetrically disubstituted urea: Formed if the urea-forming reagent reacts with two molecules of the amine.

-

By-products from the coupling agent: For example, imidazole if CDI is used.

-

Side-reaction products: Depending on the specific reaction conditions.

The Science of Recrystallization: A Step-by-Step Rationale

The success of recrystallization hinges on a series of carefully executed steps, each with a specific scientific purpose.

Figure 1: The logical workflow of the recrystallization process. This diagram illustrates the sequential steps from initial solvent selection to obtaining the final pure product.

Part 1: Solvent Selection - The Cornerstone of Purity

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

-

Completely dissolve the compound at its boiling point.

-

Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

-

Either dissolve impurities completely at all temperatures or not at all.

-

Not react with the compound.

-

Be volatile enough to be easily removed from the crystals.

-

Be non-toxic and non-flammable, if possible.

For N-(2-methoxyphenethyl)urea, a mixed solvent system is likely to be effective, given the successful use of ethyl acetate/hexane for a similar molecule[1]. Ethyl acetate, a moderately polar solvent, will likely dissolve the urea derivative at elevated temperatures. Hexane, a nonpolar solvent, will act as an anti-solvent, reducing the solubility upon cooling and promoting crystallization.

Protocol for Solvent Screening:

-

Place a small amount (e.g., 20-30 mg) of the crude N-(2-methoxyphenethyl)urea into several test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, observing the solubility.

-

If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe if it dissolves.

-

If the compound dissolves upon heating, cool the solution in an ice bath to see if crystals form.

-

Based on these observations, select the most promising single solvent or a pair of miscible solvents (one in which the compound is soluble and one in which it is insoluble).

Part 2: The Recrystallization Protocol

This protocol is based on a mixed solvent system of ethyl acetate and hexane, which is a common and effective choice for the purification of moderately polar organic compounds.

Materials and Equipment:

-

Crude N-(2-methoxyphenethyl)urea

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with magnetic stirring

-

Magnetic stir bar

-

Watch glass

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Vacuum source

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude N-(2-methoxyphenethyl)urea into an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethyl acetate to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

-

-

Inducing Crystallization with an Anti-Solvent:

-

Once the compound is fully dissolved, slowly add hexane dropwise to the hot solution while stirring.

-

Continue adding hexane until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

-

If too much hexane is added and the compound precipitates out, add a small amount of hot ethyl acetate until the solution becomes clear again.

-

-

Crystallization:

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice[2].

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold hexane.

-

Turn on the vacuum and pour the cold crystalline slurry into the funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

-

Washing:

-

With the vacuum still on, wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the product[2].

-

-

Drying:

-

Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.

-

Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

-

Purity Assessment

The purity of the recrystallized N-(2-methoxyphenethyl)urea should be assessed to confirm the effectiveness of the purification process.

1. Melting Point Analysis:

A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point.

-

Procedure: Determine the melting point of the recrystallized product and compare it to the crude material. A significant increase and sharpening of the melting point range indicate successful purification.

2. Spectroscopic Analysis:

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. The NMR spectra of the purified product should show the expected signals for N-(2-methoxyphenethyl)urea and a significant reduction or absence of signals corresponding to impurities.

-

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups. For N-(2-methoxyphenethyl)urea, characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹) would be expected.

Expected Outcomes:

| Parameter | Crude Product | Recrystallized Product |

| Appearance | Off-white to yellowish powder | White, crystalline solid |

| Melting Point | Broad range, e.g., 85-95 °C | Sharp range, e.g., 91-93 °C |

| Purity (by NMR) | < 95% | > 99% |

| Yield | - | Typically 70-90% |

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |

| Oiling out (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is too soluble in the chosen solvent. | - Lower the temperature at which the compound dissolves by adding more of the "good" solvent (ethyl acetate).- Try a different solvent system with a lower boiling point. |

| Low recovery of crystals. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- The solution was not cooled sufficiently. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use minimal amounts of ice-cold solvent for washing.- Ensure the solution is thoroughly chilled in an ice bath. |

| Colored crystals. | - Colored impurities were not removed. | - Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is known to be adsorbed by charcoal). |

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[3][4].

-

Avoid inhalation of dust and vapors.

-

Ethyl acetate and hexane are flammable. Keep away from open flames and other ignition sources.

-

Consult the Safety Data Sheet (SDS) for N-(2-methoxyphenethyl)urea and all solvents used for detailed safety information.

References

-

NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

-

Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. Arkivoc, 2003(13), 52-60. [Link]

-

PubChem. (n.d.). Urea, n-(2-methoxyphenethyl)-n-methyl-. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). [Link]

-

George Weil. (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 UREA (ALL GRADES). [Link]

-

Özgeriş, F. B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Summit Fertilizers. (2023, September 12). UREA Safety Data Sheet. [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

Sources

Application Notes & Protocols for the Preclinical Evaluation of "Urea, (2-methoxyphenethyl)-" in Cocaine Addiction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Avenue for Cocaine Use Disorder

Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. The neurobiology of cocaine addiction is complex, but a key element is the drug's potentiation of dopamine signaling in the brain's reward circuitry.[1] A promising and contemporary approach to modulating this dysregulated dopamine system is through the activation of the Trace Amine-Associated Receptor 1 (TAAR1).[2]

TAAR1 is a G-protein coupled receptor that acts as a negative modulator of the dopaminergic system.[2] Preclinical studies have demonstrated that TAAR1 agonists can attenuate the rewarding and reinforcing effects of various drugs of abuse, including cocaine.[2] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, "Urea, (2-methoxyphenethyl)-" (hereafter referred to as U-2MP ), as a potential therapeutic agent for cocaine addiction. Given the absence of specific literature on U-2MP, this guide is structured as a roadmap for its initial characterization, drawing upon established protocols for other TAAR1 agonists and phenethylurea derivatives.

The structure of U-2MP, featuring a phenethylamine scaffold, is consistent with the general pharmacophore of TAAR1 ligands, which typically consist of a basic core and an aromatic moiety.[2] This guide will therefore proceed under the hypothesis that U-2MP may exert its effects through TAAR1 agonism.

Hypothesized Mechanism of Action: TAAR1-Mediated Attenuation of Cocaine Reward

Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent hyperactivation of postsynaptic dopamine receptors. This surge in dopaminergic activity in brain regions like the nucleus accumbens (NAc) is responsible for the intense euphoria and reinforcing properties of the drug.

We hypothesize that U-2MP, as a putative TAAR1 agonist, will counteract cocaine's effects by negatively modulating dopamine neurotransmission. Activation of TAAR1 has been shown to reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA) and decrease dopamine release in the NAc.[2] This modulatory effect is thought to be mediated, in part, through an interaction with dopamine D2 autoreceptors.[2] By dampening the hyperdopaminergic state induced by cocaine, U-2MP is expected to reduce the rewarding effects of the drug and attenuate drug-seeking behaviors.

Sources

- 1. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Framework for Assessing the Neuroprotective Potential of Phenethyl Ureas

Introduction: The Therapeutic Promise of Phenethyl Ureas in Neurodegeneration

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. A confluence of cellular insults, including oxidative stress, mitochondrial dysfunction, and neuroinflammation, are central to the pathogenesis of these disorders. Consequently, therapeutic strategies are increasingly focused on neuroprotection—the preservation of neuronal tissue and function against these insults.

Phenethyl ureas are a class of synthetic compounds that hold considerable promise as neuroprotective agents. This promise is built on a logical foundation:

-

The Phenethyl Moiety: Structurally related to neurotransmitters like dopamine and norepinephrine, the phenethyl scaffold is a common feature in many neurologically active compounds. Phenolic compounds, in general, are well-regarded for their antioxidant properties. Furthermore, evidence suggests that phenethyl derivatives can cross the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic.[1][2]

-

The Urea Functional Group: The urea moiety is a key structural element in numerous biologically active molecules.[3] Its capacity to act as both a hydrogen bond donor and acceptor can significantly influence a compound's pharmacokinetic properties, including solubility and membrane permeability, which are crucial for bioavailability in the central nervous system.[2][3]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the neuroprotective effects of novel phenethyl urea compounds. The workflow is designed as a hierarchical screening and validation process, beginning with high-throughput in vitro assays to establish biological activity and elucidate mechanisms, followed by in vivo studies in a validated animal model to confirm efficacy.

Experimental Design: A Phased Approach from In Vitro Screening to In Vivo Validation

The experimental design follows a logical progression, ensuring that only the most promising candidate compounds from initial cell-based screens are advanced to more complex and resource-intensive animal studies. This approach maximizes efficiency and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Phase 1: In Vitro Neuroprotection and Mechanistic Assays

The initial phase utilizes the human neuroblastoma cell line, SH-SY5Y, a widely accepted model in neurotoxicity and neuroprotection studies.[4] We will induce a Parkinson's-like pathology using rotenone, a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and apoptosis, thus mimicking key aspects of dopaminergic neurodegeneration.[4][5]

Cell Culture and Neurotoxicity Induction

Objective: To establish a reproducible cell-based model of neurodegeneration.

| Parameter | Specification | Rationale |

| Cell Line | Human SH-SY5Y Neuroblastoma | A human-derived cell line that can be differentiated into a neuronal phenotype, widely used for Parkinson's disease research.[4] |

| Culture Medium | DMEM/F12, 10% FBS, 1% Pen/Strep | Standard medium for robust growth and maintenance of SH-SY5Y cells. |

| Neurotoxin | Rotenone | Induces mitochondrial dysfunction and oxidative stress, key pathological features of Parkinson's disease.[5] |

| Toxin Concentration | 0.1 - 10 µM (determined by titration) | A dose-response curve is necessary to identify a concentration that induces ~50% cell death (EC50) after 24-48h.[6] |

| Incubation Time | 24 - 48 hours | Sufficient time for rotenone to induce measurable cytotoxicity.[4][6] |

Protocol:

-

Culture SH-SY5Y cells in T-75 flasks until 80-90% confluent.

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of rotenone in DMSO. Serially dilute in culture medium to achieve the desired final concentrations.

-

Treat cells with varying concentrations of rotenone for 24 or 48 hours to determine the optimal concentration for subsequent neuroprotection assays.

Protocol: MTT Assay for Cell Viability

Objective: To quantify the protective effect of phenethyl ureas against rotenone-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[7][8][9]

Step-by-Step Protocol:

-

Seed SH-SY5Y cells in a 96-well plate as described in 1.1.

-

Pre-treat cells with various concentrations of the test phenethyl urea compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

-

Introduce rotenone at its predetermined EC50 concentration to all wells except the "vehicle control" and "untreated control" groups.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubate for 4 hours at 37°C until a purple precipitate is visible.[9]

-

Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[9]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8]

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Protocol: DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of phenethyl ureas is mediated by a reduction in oxidative stress.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Protocol:

-

Seed and treat cells with the test compound and rotenone as described for the MTT assay (Protocol 1.2). A positive control group treated with H₂O₂ (e.g., 100 µM) should be included.

-

After the treatment period (e.g., 6-12 hours, as ROS production is an earlier event), remove the culture medium and wash the cells gently with warm PBS.

-

Load the cells with 10-25 µM DCFH-DA solution in serum-free medium.[11][13]

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~529 nm.[11][12]

-

Data Analysis: Normalize the fluorescence intensity of treated groups to the control group and express the results as a percentage reduction in ROS levels compared to the rotenone-only treated group.

Protocol: Caspase-3 Activity Assay

Objective: To assess whether the compounds inhibit the executioner phase of apoptosis.